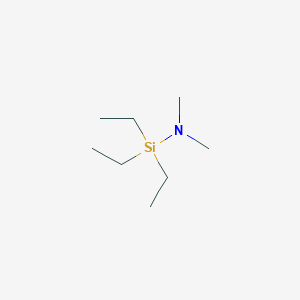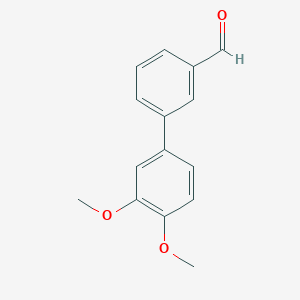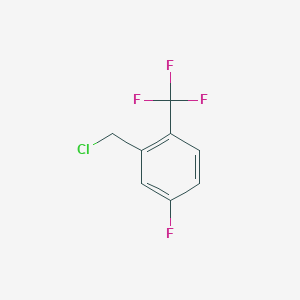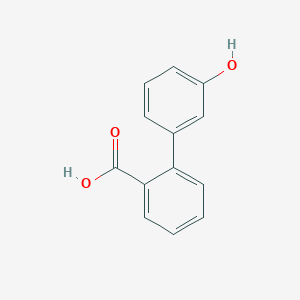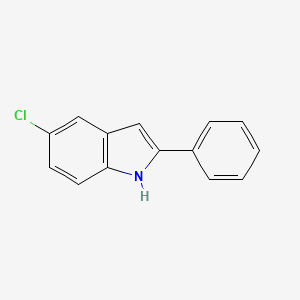
5-Chlor-2-phenyl-1H-indol
Übersicht
Beschreibung
5-chloro-2-phenyl-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a chlorine atom at the 5th position and a phenyl group at the 2nd position of the indole ring. Indoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
5-chloro-2-phenyl-1H-indole has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It has been investigated for its protective effects against myocardial and cerebral ischemia.
Industry: This compound is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
The primary target of the compound 5-chloro-2-phenyl-1H-indole is the enzyme Brain-type Glycogen Phosphorylase (PYGB) . PYGB is recognized as a prospective therapeutic target for treating ischemic brain injury .
Mode of Action
5-Chloro-2-phenyl-1H-indole interacts with its target, PYGB, by inhibiting its activity . This inhibition of PYGB activity is the key interaction that leads to the compound’s protective effect against cellular hypoxia/reoxygenation (H/R) injury in mouse astrocytes .
Biochemical Pathways
The inhibition of PYGB by 5-chloro-2-phenyl-1H-indole affects the glycogenolysis pathway . This results in a decrease in the production of glucose and reactive oxygen species (ROS) within the cell .
Pharmacokinetics
The compound’s ability to interact with pygb in mouse astrocytes suggests that it can cross the blood-brain barrier and reach its target in the brain .
Result of Action
The action of 5-chloro-2-phenyl-1H-indole results in a significant increase in cell viability and a reduction in lactate dehydrogenase (LDH) leakage rate, intracellular glucose, and ROS levels . These effects indicate that the compound can protect against cellular H/R injury in mouse astrocytes .
Action Environment
It’s worth noting that the compound’s effectiveness has been demonstrated in the context of cellular h/r injury, a condition that mimics the harsh environment of ischemic brain injury .
Biochemische Analyse
Biochemical Properties
5-Chloro-2-phenyl-1H-indole has been found to interact with various enzymes and proteins. For instance, it has been reported as a brain-type glycogen phosphorylase inhibitor . This interaction suggests that 5-Chloro-2-phenyl-1H-indole could have a significant impact on biochemical reactions involving these biomolecules .
Cellular Effects
The effects of 5-Chloro-2-phenyl-1H-indole on cells are profound. It has been shown to alleviate hypoxia/reoxygenation (H/R) injury of astrocytes by improving cell viability and reducing lactate dehydrogenase (LDH) leakage rate, intracellular glucose content, and post-ischemic reactive oxygen species (ROS) level . This suggests that 5-Chloro-2-phenyl-1H-indole influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 5-Chloro-2-phenyl-1H-indole exerts its effects through various mechanisms. It has been shown to target glycogen phosphorylase to exert its protective effect against cellular H/R injury in mouse astrocytes . This involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
5-Chloro-2-phenyl-1H-indole is involved in the regulation of glucose metabolism
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-phenyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst. Another method includes the Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of 5-chloro-2-phenyl-1H-indole typically involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of robust acid catalysts and controlled reaction temperatures .
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-2-phenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole-2,3-diones.
Reduction: Reduction reactions can convert it into indoline derivatives.
Substitution: Electrophilic substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Indole-2,3-diones
Reduction: Indoline derivatives
Substitution: Various substituted indoles depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
5-chloro-2-phenyl-1H-indole can be compared with other indole derivatives such as:
- 5-fluoro-2-phenyl-1H-indole
- 5-bromo-2-phenyl-1H-indole
- 5-nitro-2-phenyl-1H-indole
These compounds share similar structural features but differ in their substituents at the 5th position. The presence of different substituents can significantly influence their chemical reactivity and biological activity. For example, the chlorine atom in 5-chloro-2-phenyl-1H-indole provides unique electronic properties that can enhance its binding affinity to certain molecular targets compared to its fluorine or bromine analogs .
Eigenschaften
IUPAC Name |
5-chloro-2-phenyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGZSWYJDNGSBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363226 | |
| Record name | 5-chloro-2-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23746-76-1 | |
| Record name | 5-chloro-2-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


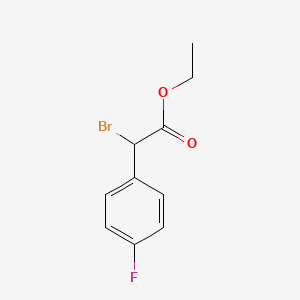
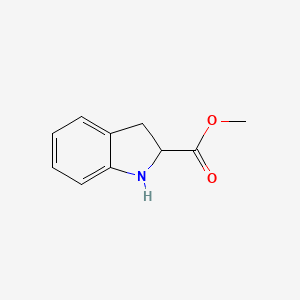
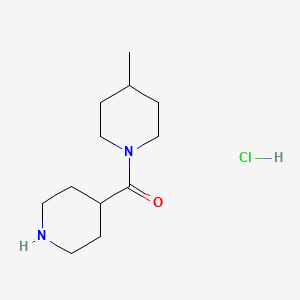
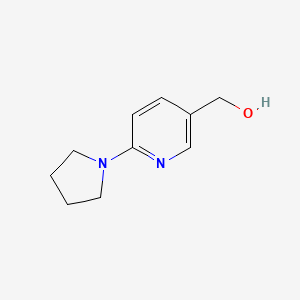

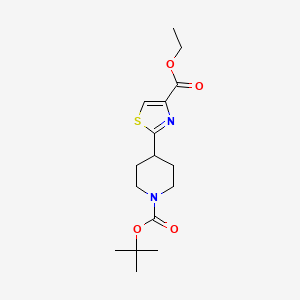
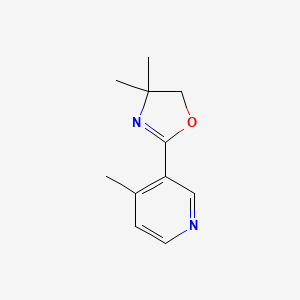
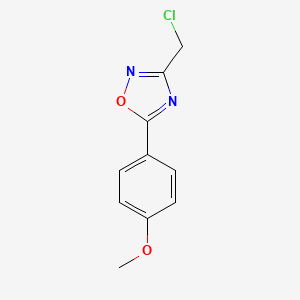
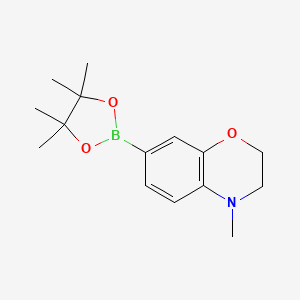
![Methyl benzo[b]thiophene-2-carboxylate](/img/structure/B1585965.png)
